molecular formula C6H10N2 B14643897 Propanenitrile, 2-(2-propenylamino)- CAS No. 56095-77-3

Propanenitrile, 2-(2-propenylamino)-

Cat. No.: B14643897
CAS No.: 56095-77-3
M. Wt: 110.16 g/mol
InChI Key: KSFCWOUDDSXQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Propanenitrile, 2-(2-propenylamino)-” is a nitrile derivative featuring a propanenitrile backbone substituted with a 2-propenylamino group (-NH-CH₂-CH=CH₂). This compound belongs to the broader class of aliphatic nitriles, which are characterized by their cyano (-C≡N) functional group. Structural analogs, such as Cyanazine (a triazine-containing derivative), highlight the role of amino and nitrile groups in determining biological activity and environmental persistence .

Properties

CAS No.

56095-77-3

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(prop-2-enylamino)propanenitrile

InChI

InChI=1S/C6H10N2/c1-3-4-8-6(2)5-7/h3,6,8H,1,4H2,2H3

InChI Key

KSFCWOUDDSXQPF-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 2-(2-propenylamino)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, 2-(2-propenylamino)-, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-(2-propenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of propanenitrile, 2-(2-propenylamino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related propanenitrile derivatives, emphasizing molecular features, applications, and regulatory statuses.

Table 1: Key Comparative Data

Compound Name (CAS RN) Molecular Formula Molecular Mass (g/mol) Functional Groups Applications/Regulatory Status
Propanenitrile, 2-(2-propenylamino)- Not explicitly listed Not available Nitrile, propenylamino Limited data; potential synthesis intermediate
Cyanazine (21725-46-2) C₉H₁₃ClN₆ 240.70 Nitrile, triazine, chloro, ethylamino Banned pesticide (agricultural use prohibited due to toxicity)
Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-, acetate (1:1) (71487-10-0) C₁₃H₁₆N₂O₂·C₂H₄O₂ 292.33 Nitrile, phenylamino, acetyloxy Likely specialty chemical or pharmaceutical intermediate
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile (1024308-96-0) C₁₄H₁₇N₃O 243.30 Nitrile, propargylamino, ketone High reactivity for click chemistry or polymer crosslinking
2-(Ethylamino)-2-methylpropanenitrile C₆H₁₁N₂ 111.17 Nitrile, ethylamino Intermediate in organic synthesis (6 suppliers listed)

Structural and Functional Differences

Cyanazine (21725-46-2) :

  • Contains a chlorinated triazine ring, enhancing its herbicidal activity but also increasing environmental persistence and toxicity.
  • Banned in agriculture due to risks to human health and ecosystems.

Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]-, acetate (1:1) : Acetyloxy and phenylamino groups improve solubility in polar solvents, making it suitable for pharmaceutical formulations. The acetate salt form may enhance stability during storage.

2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile : Propargylamino groups enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, useful in polymer and bioconjugate chemistry. The ketone group adds electrophilic reactivity for further derivatization.

2-(Ethylamino)-2-methylpropanenitrile : Simpler structure with a branched alkyl chain, favoring use as a precursor in drug synthesis (e.g., β-blockers or antidepressants).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.